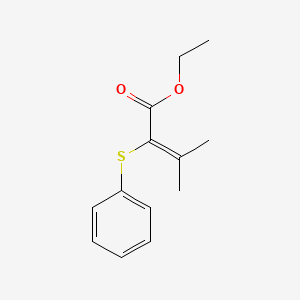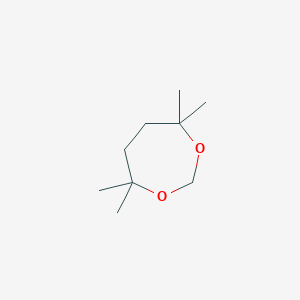
4,4,7,7-Tetramethyl-1,3-dioxepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,7,7-Tetramethyl-1,3-dioxepane is a chemical compound known for its unique structural properties It belongs to the class of dioxepanes, which are seven-membered cyclic ethers The compound is characterized by the presence of four methyl groups attached to the carbon atoms at positions 4 and 7, giving it a highly symmetrical structure
Métodos De Preparación
The synthesis of 4,4,7,7-tetramethyl-1,3-dioxepane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diol with an aldehyde or ketone in the presence of an acid catalyst. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product. Industrial production methods may involve continuous flow processes and the use of advanced catalytic systems to enhance efficiency and scalability .
Análisis De Reacciones Químicas
4,4,7,7-Tetramethyl-1,3-dioxepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methyl groups in the compound can undergo substitution reactions with suitable reagents, leading to the formation of new derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Aplicaciones Científicas De Investigación
4,4,7,7-Tetramethyl-1,3-dioxepane has several scientific research applications:
Chemistry: It is used as a model compound to study conformational properties and reaction mechanisms.
Biology: The compound’s derivatives are explored for potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to investigate its potential as a building block for pharmaceutical compounds.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4,4,7,7-tetramethyl-1,3-dioxepane involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in specific chemical reactions, influencing the behavior of other molecules in its vicinity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
4,4,7,7-Tetramethyl-1,3-dioxepane can be compared with other similar compounds, such as:
2,2,4,4,7,7-Hexamethyl-2-sila-1,3-dioxepane: This compound has similar structural features but includes a silicon atom, which imparts different chemical properties.
2-Oxa-4,4,7,7-tetramethyl-1,3,2-dioxathiepane: This compound contains a sulfur atom, leading to distinct reactivity and applications. The uniqueness of this compound lies in its symmetrical structure and the presence of four methyl groups, which influence its conformational properties and reactivity.
Propiedades
Número CAS |
77661-71-3 |
|---|---|
Fórmula molecular |
C9H18O2 |
Peso molecular |
158.24 g/mol |
Nombre IUPAC |
4,4,7,7-tetramethyl-1,3-dioxepane |
InChI |
InChI=1S/C9H18O2/c1-8(2)5-6-9(3,4)11-7-10-8/h5-7H2,1-4H3 |
Clave InChI |
YXFAFPDQHWFQSL-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC(OCO1)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



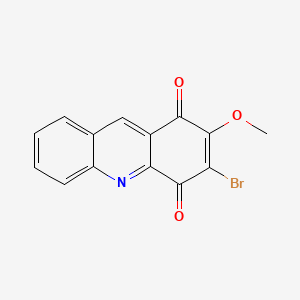
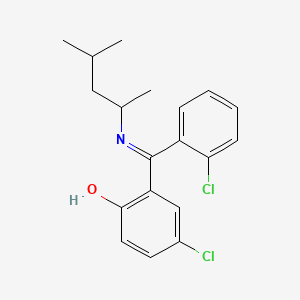



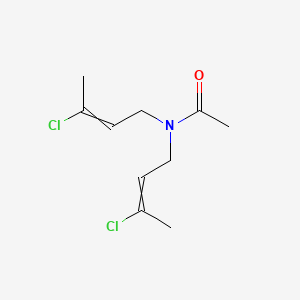
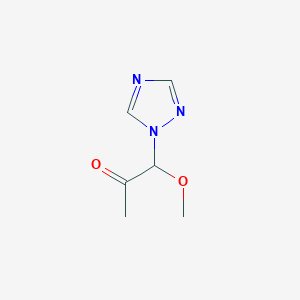

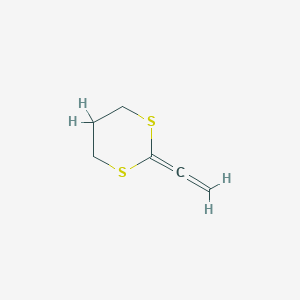
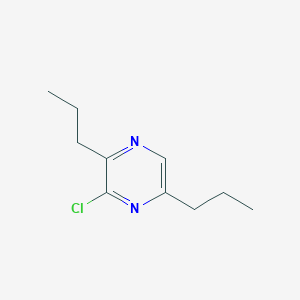

![2-Methylpyrazolo[1,5-A]quinoxaline](/img/structure/B14431566.png)
